molecular formula C7H3FN2O2 B1334287 5-Fluoro-2-nitrobenzonitrile CAS No. 50594-78-0

5-Fluoro-2-nitrobenzonitrile

Cat. No. B1334287
CAS RN: 50594-78-0
M. Wt: 166.11 g/mol
InChI Key: VCEQYKYTIDJWTD-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and fine chemicals. The compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which also contains a nitrile group. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other derivatives .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, 5-fluoro-2-nitrobenzotrifluoride was synthesized using a continuous-flow millireactor system, which provided a safer and more efficient protocol compared to traditional batch reactors . Another study reported the synthesis of a series of fluorinated benzimidazole-substituted nitronyl nitroxides, which included compounds fluorinated on the benzene ring . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block for the synthesis of various heterocyclic scaffolds . These studies highlight the diverse synthetic routes and methodologies that can be applied to fluorinated nitro compounds, including 5-fluoro-2-nitrobenzonitrile.

Molecular Structure Analysis

The molecular structure of fluorinated nitro compounds has been confirmed using techniques such as single-crystal X-ray diffraction . In the case of 5-fluoro-2-nitrobenzonitrile, the presence of the fluorine atom and the nitro group on the benzene ring is expected to influence the electronic properties and reactivity of the molecule. The geometrical structure, vibrational spectra, and electronic transitions of a related compound, 5-fluoro-2-methylbenzonitrile, were studied using Density Functional Theory (DFT), which provides insights into the structural characteristics of these types of molecules .

Chemical Reactions Analysis

The reactivity of 5-fluoro-2-nitrobenzonitrile has been explored through its reactions with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resulting derivatives were analyzed to understand the influence of the cyano and nitro groups on the electronic environment of the aromatic nucleus . In another study, the attempted cyanation of a diazonium salt derived from a related compound led to an unexpected product, demonstrating the complexity of reactions involving fluorinated nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, redox properties, and magnetic properties of the compounds . The introduction of fluorine atoms into the benzene ring has been shown to enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The thermal stability and solubility of polymers derived from pentafluorobenzonitrile, a related compound, were also reported, indicating the potential of fluorinated nitro compounds in material science applications .

Scientific Research Applications

1. Synthesis and Spectroscopic Studies

  • 5-Fluoro-2-nitrobenzonitrile is used in the synthesis of a variety of chemical compounds. For instance, its derivatives have been synthesized and their proton magnetic resonance spectra have been studied, providing insights into the structural characteristics of these compounds (Wilshire, 1967).

2. Radiotracer Development

  • This compound plays a role in the development of radiotracers for medical imaging, such as PET scans. A notable example is the preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, where 5-Fluoro-2-nitrobenzonitrile derivatives are utilized (Lim et al., 2014).

3. Chemical Reaction Studies

  • It's involved in various chemical reactions, such as the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, where 5-Fluoro-2-nitrobenzonitrile derivatives are formed (Camps, Morral, & Muñoz-Torrero, 1998).

4. Catalysis and CO2 Fixation

  • It is used in catalysis research, particularly in the chemical fixation of carbon dioxide with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This showcases its utility in carbon capture and utilization studies (Kimura et al., 2012).

5. Theoretical and Computational Studies

  • Computational and theoretical studies have been conducted to understand the internal rotational barriers of aromatic nitro compounds, including 5-Fluoro-2-nitrobenzonitrile, providing valuable information for predicting chemical behaviors and properties (Chen & Chieh, 2002).

6. Studies on Heterocyclic Compounds

  • It serves as a precursor or intermediate in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis (Deutsch & Niclas, 1993).

7. Non-Linear Optical Properties

  • Research into its non-linear optical properties has been conducted, which is crucial for developing advanced materials for electronics and photonics (Kumar & Raman, 2017).

Safety And Hazards

The compound has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335 . Precautionary measures include avoiding dust formation and using only under a chemical fume hood .

Future Directions

Anti-tumour benzothiophene derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile reacting with methyl thioglycolate . The synthetic route is fully customised and different functional groups can be introduced to the molecular scaffold depending on the desired lipophilicity and binding affinity .

properties

IUPAC Name

5-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEQYKYTIDJWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395992
Record name 5-fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrobenzonitrile

CAS RN

50594-78-0
Record name 5-fluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-nitrobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

m-Fluorobenzonitrile (96.8 g., 0.8 mole) is added in two and one-half hours to a mixture of concentrated sulfuric acid (600 ml.) and potassium nitrate (80.9 g., 0.8 mole) at 3°-6° C., then allowed to warm to 25° C. The mixture is poured over cracked ice (3000 ml.), extracted with chloroform (5×250 ml.), dried and the solvent removed. The residue is extracted with pentane and dried to give 3-cyano-4-nitrofluorobenzene (115 g., 86.5%) m.p. 102°-104° C.
Quantity
96.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Fluorobenzonitrile (25 g) was added dropwise to a stirred mixture of potassium nitrate (21.1 g) and concentrated sulphuric acid (150 ml) which had been cooled in a mixture of salt and ice. The mixture was stirred at ambient temperature for 45 minutes. The mixture was poured onto ice (800 ml) and the precipitate was isolated. The solid so obtained was dissolved in methylene chloride, dried (MgSO4) and the solution was evaporated to give 5-fluoro-2-nitrobenzonitrile (19 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Sahoo, S Pal - ChemistrySelect, 2023 - Wiley Online Library
… 5-Fluoro-2-nitrobenzonitrile did not give the corresponding product under optimized condition. A chloro-substituted substrate gave the corresponding dihydroquinazolinone 3 y with a …
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… 5-Fluoro-2-nitrobenzonitrile (2i):[16a] Isolated by flash column chromatography [V(ether) ∶ V(hexane)=1 ∶ 7], 30% yield, 10 mg, white solid. mp 97~99 ℃ (Lit.[37] 102~104 ℃); 1H …
Number of citations: 2 sioc-journal.cn
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
J Schmitt, E Goodfellow, S Huang, C Williams… - European Journal of …, 2020 - Elsevier
… All chemicals were purchased from Sigma Aldrich excepted for the starting material 5-fluoro-2-nitrobenzonitrile purchased from ArkPharm. Anhydrous solvents were purchased from …
Number of citations: 6 www.sciencedirect.com
J Schmitt, S Huang, E Goodfellow… - Journal of Medicinal …, 2020 - ACS Publications
… The quinazoline scaffold was obtained as depicted in Scheme 1, starting from the commercially available 5-fluoro-2-nitrobenzonitrile treated with 2-(methylamino)ethanol in DMSO in …
Number of citations: 13 pubs.acs.org
I Candiani, G D'Arasmo… - … Process Research & …, 2009 - ACS Publications
… Economic and practical considerations prompted us to purchase 5-fluoro-2-nitrobenzonitrile 2 and 3,5-difluorothiophenol 3 from suppliers (eg, the reduction of 13 which occurs via …
Number of citations: 10 pubs.acs.org
RR Ghorpade, D Kumar, S Nayak… - Monatshefte für Chemie …, 2019 - Springer
… In a round bottom flask, 5 cm 3 water, 0.498 g of 5-fluoro-2-nitrobenzonitrile (0.003 mol), 0.588 g of 1-(2-chlorophenyl)piperazine (0.003 mol), 0.387 g of DIPEA (0.003 mol), 0.096 g of …
Number of citations: 2 link.springer.com
付拯江, 郝广果, 石泉清, 周金琪, 姜李高, 汪水亮… - 有机化学, 2020 - sioc-journal.cn
… 5-Fluoro-2-nitrobenzonitrile (2i):[16a] Isolated by flash column chromatography [V(ether) ∶ V(hexane)=1 ∶ 7], 30% yield, 10 mg, white solid. mp 97~99 ℃ (Lit.[37] 102~104 ℃); 1H …
Number of citations: 2 sioc-journal.cn

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